6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride

Analytical chemistry Forensic toxicology Regioisomer differentiation

6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride (CAS 159304-24-2) is a synthetic N-benzylpiperazine derivative belonging to the class of substituted dimethoxyphenol-piperazine conjugates. The compound features a 2,3-dimethoxyphenol core linked via a methylene bridge to a 4-benzylpiperazine moiety, isolated as the dihydrochloride salt (C20H28Cl2N2O3, MW 415.35 g/mol).

Molecular Formula C20H28Cl2N2O3
Molecular Weight 415.355
CAS No. 159304-24-2
Cat. No. B587391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride
CAS159304-24-2
Synonyms(2,3-DIMETHOXY-6[[4-PHENYLMETHYL)-1-PIPERAZINYL]METHYL]PHENOL DIHYDROCHLORIDE
Molecular FormulaC20H28Cl2N2O3
Molecular Weight415.355
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3)O)OC.Cl.Cl
InChIInChI=1S/C20H26N2O3.2ClH/c1-24-18-9-8-17(19(23)20(18)25-2)15-22-12-10-21(11-13-22)14-16-6-4-3-5-7-16;;/h3-9,23H,10-15H2,1-2H3;2*1H
InChIKeyMTBHSTNTYZXUBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol Dihydrochloride (CAS 159304-24-2): Core Structural Identity and Procurement-Relevant Classification


6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride (CAS 159304-24-2) is a synthetic N-benzylpiperazine derivative belonging to the class of substituted dimethoxyphenol-piperazine conjugates. The compound features a 2,3-dimethoxyphenol core linked via a methylene bridge to a 4-benzylpiperazine moiety, isolated as the dihydrochloride salt (C20H28Cl2N2O3, MW 415.35 g/mol) . It is patented as a key synthetic intermediate for the preparation of 7-{6-[(4-benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenoxy}heptanoic acid and related ω-carboxyalkyl ethers, which are N-benzylpiperazine compounds with demonstrated antihypoxic, antiischaemic, and neuroprotective properties [1]. The 2,3-dimethoxy substitution pattern confers a characteristic GC-MS fragment ion at m/z 136, enabling unambiguous regioisomeric identification among the six possible dimethoxybenzylpiperazine (DMBP) isomers [2].

Why 6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol Dihydrochloride Cannot Be Replaced by Generic Piperazine Analogs: Structural Determinants of Differentiation


Generic substitution among N-benzylpiperazine-dimethoxyphenol analogs is precluded by three interdependent structural features that govern both synthetic utility and downstream pharmacological performance. First, the 2,3-dimethoxy substitution pattern is regioisomerically unique: among all six DMBP regioisomers, only the 2,3-isomer generates a characteristic m/z 136 fragment ion in GC-MS, as demonstrated by Abdel-Hay et al. [1]; other substitution patterns (e.g., 2,6- or 3,4-dimethoxy) produce indistinguishable mass spectra and cannot be verified without GC-IRD [1]. Second, the free phenolic -OH at position 6 of the dimethoxyphenol ring is the essential functional handle for chemoselective O-alkylation to produce the heptanoic acid derivatives claimed in US 6,686,360, where replacing the benzyl group on the piperazine with pyrimidinyl, phenyl, or tert-butoxycarbonyl substituents yields compounds with different pharmacological profiles [2]. Third, the dihydrochloride salt form (2 eq. HCl) confers defined stoichiometry, crystallinity, and aqueous solubility—properties that the free base (MW 342.43) and other salt forms (e.g., monohydrochloride) do not equivalently provide .

Quantitative Comparator-Based Evidence for 6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol Dihydrochloride: Differentiation Data


Regioisomeric Identification: Unique GC-MS Fragment Ion at m/z 136 Distinguishes the 2,3-Dimethoxy Isomer from All Other DMBP Regioisomers

Among the six ring-regioisomeric dimethoxybenzylpiperazines (DMBPs: 2,3-; 2,4-; 2,5-; 2,6-; 3,4-; and 3,5-dimethoxy substitution), only the 2,3-dimethoxy isomer produces a unique major fragment ion at m/z 136 in electron ionization GC-MS. The mass spectra of the other five regioisomers are nearly identical and lack any unique fragment ions that would allow MS-only confirmation of identity [1]. GC-IRD (gas chromatography with infrared detection) provides full differentiation of all six isomers via vapor-phase IR spectra, but when only GC-MS is available, the m/z 136 ion serves as the sole diagnostic marker specific to the 2,3-isomer [1]. This is critical for procurement quality control: a regioisomerically mis-specified batch (e.g., 2,6-dimethoxy instead of 2,3-dimethoxy) would be undetectable by routine MS unless the m/z 136 fragment is explicitly monitored.

Analytical chemistry Forensic toxicology Regioisomer differentiation

Neuroprotective Efficacy of the Heptanoic Acid Derivative: Cortical and White Matter Lesion Size Reduction vs. Trimetazidine in a Mouse Neurodegeneration Model

The compound 7-{6-[(4-benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenoxy}heptanoic acid (Example 2 in US 6,686,360), synthesized directly from 6-[(4-benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol (the target compound) by O-alkylation with ethyl 7-bromoheptanoate followed by hydrolysis, was evaluated head-to-head against trimetazidine (TMZ) in a mouse model of neurodegeneration induced by intracerebral injection of S-bromo-willardiine (glutamatergic AMPA-kainate agonist) or ibotenate (NMDA agonist) in newborn Swiss mice [1]. At 10 mg/kg i.p., the Example 2 compound reduced cortical lesion size to 200 μm (control: 850.5 μm; TMZ: 800 μm) and white matter lesion size to 146.7 μm (control: 480 μm; TMZ: 320 μm). TMZ showed negligible neuroprotection in this model, while the Example 2 compound produced a 76.5% reduction in cortical lesion size and a 69.4% reduction in white matter lesion size relative to control [1]. The patent also reports that the compound of Example 2 significantly reduced infarct size in a rat transient focal cerebral ischemia model (MCA occlusion, 1 h ischemia / 23 h reperfusion) at 1 mg/kg i.v. [1].

Neuroprotection Cerebral ischemia Drug discovery

Synthetic Versatility: The Free Phenolic -OH Group Enables Chemoselective O-Alkylation to Diverse ω-Carboxyalkyl Ethers Not Accessible from O-Protected or Deoxygenated Analogs

The target compound possesses a free phenolic hydroxyl group at the 6-position of the 2,3-dimethoxyphenol ring, which is the essential nucleophilic handle for chemoselective O-alkylation. US 6,686,360 explicitly teaches the reaction of 6-[(4-benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol with ethyl ω-bromoalkanoates (n=1 to 12) to generate a library of ω-carboxyalkyl ethers [1]. The patent demonstrates this with ethyl 7-bromoheptanoate (yielding Example 2), ethyl 4-bromobutyrate (Example 5), ethyl 8-bromooctanoate (Example 7), methyl 10-bromodecanoate (Example 9), methyl 11-bromoundecanoate (Example 11), and ethyl chloroacetate (Example 3) [1]. By contrast, analogs lacking the free phenol—such as 6-[(4-tert-butoxycarbonyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol (Boc-protected, Example 15) or the des-benzyl metabolite 2,3-dimethoxy-6-(piperazin-1-ylmethyl)phenol—either require additional deprotection steps or cannot be directly O-alkylated without N-protection strategies [1]. The benzyl group on the piperazine nitrogen is stable under the O-alkylation conditions, avoiding the need for protecting group manipulations that would be required with the free NH-piperazine analog.

Synthetic chemistry Intermediate utility Structure-activity relationship

Dihydrochloride Salt Form: Defined Stoichiometry and Predicted Physicochemical Properties vs. Free Base

The compound is isolated and supplied as the dihydrochloride salt (2 eq. HCl, MW 415.35 g/mol) rather than the free base (MW 342.43 g/mol). This salt form has predicted physicochemical parameters: pKa 9.55±0.40, density 1.174±0.06 g/cm³, boiling point 473.0±40.0 °C, and topological polar surface area 45.17 Ų . While experimental aqueous solubility data are not publicly reported, the dihydrochloride salt of a piperazine-containing phenolic Mannich base is expected to exhibit significantly higher aqueous solubility than the free base due to protonation of both piperazine nitrogen atoms, which disrupts crystal lattice energy and enhances hydration . This is a class-level inference: structurally related N-benzylpiperazine dihydrochlorides (e.g., trimetazidine dihydrochloride, CAS 13171-25-0) show aqueous solubility in the range of 10-50 mg/mL, whereas the corresponding free bases are typically <1 mg/mL . The defined dihydrochloride stoichiometry also ensures batch-to-batch consistency in molar quantity calculations for synthetic or biological use, which is not guaranteed with non-stoichiometric or hygroscopic salt forms.

Salt selection Physicochemical characterization Formulation

Metabolic Stability Advantage Claimed for the N-Benzylpiperazine-Dimethoxyphenol Scaffold vs. Prior Art Benzylpiperazines

US 6,686,360 explicitly states that 'the compounds of the invention also have markedly greater metabolic stability compared with all the compounds of similar structure already described, and thus provide better bioavailability' [1]. This claim covers the entire genus of compounds of formula (I), which are synthesized from intermediates including 6-[(4-benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol. The patent describes an in vitro metabolic stability assay using rat and human hepatic microsomes (0.33 mg protein/mL, compound incubated at 10⁻⁷ M for 0-60 min, residual concentration measured by LC-MS-MS), with intrinsic clearance (Clint) calculated from the first-order decay curve and scaled to in vivo intrinsic clearance [1]. While the patent does not provide numerical Clint values for individual compounds, it distinguishes the 2,3-dimethoxy-6-(N-benzylpiperazinylmethyl)phenol scaffold from earlier N-trialkoxybenzylpiperazines (French Patents 1,302,958 and 805 M), EP 533 579 compounds, and EP 617 027 compounds, which are described as having lower metabolic stability [1]. The metabolic stability advantage is attributed to the specific combination of the 2,3-dimethoxy substitution pattern (vs. 2,3,4-trimethoxy in trimetazidine) and the benzyl group on the piperazine (vs. unsubstituted piperazine in earlier series).

Metabolic stability Bioavailability Drug metabolism

Procurement-Driven Application Scenarios for 6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol Dihydrochloride (CAS 159304-24-2)


Synthesis of Neuroprotective ω-Carboxyalkyl Ether Libraries for Cerebral Ischemia Drug Discovery

As demonstrated in US 6,686,360, this compound is the direct starting material for synthesizing 7-{6-[(4-benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenoxy}heptanoic acid (Example 2) and homologs with varying alkyl chain lengths (n=1-11). The Example 2 compound reduced cortical lesion size by 76.5% and white matter lesion size by 69.4% vs. control in a mouse neurodegeneration model, vastly outperforming trimetazidine (which showed negligible neuroprotection) [1]. Procurement of this intermediate enables systematic SAR exploration of the ω-carboxyalkyl chain length and the N-benzyl substituent, both of which are independently tunable [1].

Regioisomerically Authenticated Reference Standard for Forensic and Analytical Toxicology of DMBPs

The 2,3-dimethoxy isomer is uniquely identifiable among all six DMBP regioisomers by its characteristic m/z 136 fragment ion in GC-MS, as established by Abdel-Hay et al. (2013) [2]. Laboratories engaged in forensic analysis of designer benzylpiperazines or in quality control of piperazine-based research chemicals require regioisomerically pure reference standards. The target compound, with its unambiguous MS signature and well-defined dihydrochloride salt stoichiometry, serves as a validated reference material for GC-MS method development and inter-laboratory calibration [2].

Intermediate for Mitochondrial Protection and Anti-Apoptotic Agent Development

The patent family (US 6,686,360, EP 0847999, JP H10259170) describes the utility of compounds derived from this intermediate in protecting mitochondria exposed to anoxic stress and recovering ATP synthesis in oxygen-deficient organs, with demonstrated ability to cross the blood-brain barrier [1]. The H₂O₂-induced cardiomyocyte apoptosis assay described in the patent (0.075 mmol/L H₂O₂, 30 min exposure, 24 h recovery) provides a direct screening platform for derivatives synthesized from this intermediate, targeting both cardiac and cerebral ischemia-reperfusion injury [1].

Comparative Pharmacokinetic Profiling of Benzylpiperazine Scaffolds with Different N-Substituents

The compound's benzyl group on the piperazine nitrogen is stable under O-alkylation conditions, enabling parallel synthesis of derivatives that differ only in the N-substituent (benzyl vs. phenyl vs. pyrimidinyl vs. cyclohexyl, as taught in US 6,686,360) [1]. The patent's hepatic microsome metabolic stability assay protocol (rat and human microsomes, LC-MS-MS quantitation, Clint calculation) provides a standardized method for comparing the metabolic fate of these analogs [1]. The claimed 'markedly greater metabolic stability' of this scaffold over prior art compounds positions derivatives as candidates for improved pharmacokinetic profiles [1].

Quote Request

Request a Quote for 6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.